molecular formula C16H17NO3S B2897003 9-methoxy-4-[1-(thiophen-2-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one CAS No. 1396869-03-6

9-methoxy-4-[1-(thiophen-2-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Cat. No.: B2897003
CAS No.: 1396869-03-6
M. Wt: 303.38
InChI Key: GDYAQDHSMHRZPY-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-benzoxazepine class, characterized by a fused benzene and oxazepine ring system. Its structure includes a methoxy group at position 9 and a 1-(thiophen-2-yl)ethyl substituent at position 2.

Properties

IUPAC Name

9-methoxy-4-(1-thiophen-2-ylethyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-11(14-7-4-8-21-14)17-9-12-5-3-6-13(19-2)16(12)20-10-15(17)18/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYAQDHSMHRZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)N2CC3=C(C(=CC=C3)OC)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Opening and Cyclization Strategies

The tetrahydrobenzoxazepin-3-one scaffold is typically constructed via nucleophilic attack on reactive intermediates. For example, epoxide ring-opening with amines or alcohols generates the necessary oxygen and nitrogen linkages. In a related synthesis, 2-chloro-N-(4-methoxyphenyl)acetamide was reacted with a hydroxyl-containing chalcone derivative in acetone under reflux with potassium carbonate to form an acetamide-linked benzoxazepinone. This method highlights the importance of:

  • Base selection : Potassium carbonate facilitates deprotonation and nucleophilic substitution.
  • Solvent polarity : Acetone enhances solubility of intermediates while permitting reflux conditions (~56°C).
  • Reaction time : Extended reflux periods (6–8 hours) ensure complete cyclization.

For the target compound, a similar approach could involve reacting a thiophene-containing alcohol or amine with a preformed epoxide or chloroacetamide intermediate.

Claisen-Schmidt Condensation for Chalcone Intermediates

Chalcones serve as critical precursors in benzoxazepinone syntheses. The reaction between 4-hydroxybenzaldehyde and acetophenone derivatives—mediated by bases like potassium hydroxide—yields α,β-unsaturated ketones. Adapting this to the target compound, 4-methoxybenzaldehyde could condense with a thiophen-2-yl-propan-2-one derivative to form a chalcone intermediate. Key considerations include:

  • Steric effects : Bulky thiophene substituents may necessitate higher temperatures or prolonged reaction times.
  • Stereoselectivity : The trans (E) configuration of the chalcone double bond is confirmed via coupling constants (J ≈ 16–17 Hz in ¹H NMR).

Incorporation of the Thiophen-2-yl Ethyl Group

Friedel-Crafts Alkylation

Introducing the 1-(thiophen-2-yl)ethyl moiety may involve Friedel-Crafts alkylation, where thiophene reacts with an ethylating agent (e.g., ethyl chloride or bromide) in the presence of a Lewis acid catalyst like aluminum chloride. However, regioselectivity challenges arise due to thiophene’s aromatic stabilization. Alternative strategies include:

  • Grignard reactions : Thiophen-2-ylmagnesium bromide reacting with ketones to form secondary alcohols, followed by reduction to ethyl groups.
  • Palladium-catalyzed cross-coupling : Suzuki-Miyaura couplings using thiophen-2-ylboronic acids and halogenated ethyl precursors.

Reductive Amination

A two-step reductive amination could link the thiophene ethyl group to the benzoxazepinone core:

  • Imine formation : Condensation of a benzoxazepinone amine with thiophen-2-yl-acetaldehyde.
  • Reduction : Sodium cyanoborohydride or hydrogenation over palladium to yield the secondary amine.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility of aromatic intermediates but may require higher temperatures (>100°C).
  • Protic solvents : Ethanol or methanol facilitate acid/base reactions but limit reflux temperatures (~78°C for ethanol).
  • Microwave-assisted synthesis : Reduces reaction times from hours to minutes while improving yields in cyclization steps.

Catalytic Systems

  • Palladium catalysts : Enable efficient cross-couplings for thiophene incorporation (e.g., Pd(PPh₃)₄ for Suzuki reactions).
  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) accelerates interfacial reactions in biphasic systems.

Analytical Characterization

Spectroscopic Confirmation

  • IR spectroscopy : Key peaks include C=O stretches (~1680 cm⁻¹ for amides), aromatic C=C (~1600 cm⁻¹), and methoxy C–O (~1250 cm⁻¹).
  • NMR spectroscopy :
    • ¹H NMR : Methoxy singlet (~δ 3.8 ppm), thiophene protons (δ 6.5–7.5 ppm), and diastereotopic benzoxazepinone methylenes (δ 3.0–4.5 ppm).
    • ¹³C NMR : Carbonyl carbons (~δ 170 ppm), aromatic carbons (δ 110–150 ppm), and methoxy carbons (~δ 55 ppm).

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds reveals:

  • Dihedral angles : Between aromatic rings (14.9°–45.8°), influencing molecular packing.
  • Hydrogen bonding : Intramolecular N–H⋯O and C–H⋯O interactions stabilize the benzoxazepinone conformation.

Chemical Reactions Analysis

9-methoxy-4-[1-(thiophen-2-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups, into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds within the compound.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation. Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: For its potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 9-methoxy-4-[1-(thiophen-2-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues of 1,4-Benzoxazepines

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Pharmacological/Synthetic Notes References
9-Methoxy-4-[1-(thiophen-2-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one Not explicitly provided Methoxy (C9), 1-(thiophen-2-yl)ethyl (C4) ~289.35 (estimated) Thiophene enhances aromatic binding; methoxy modulates solubility.
4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one hydrochloride C11H15ClN2O2 Aminoethyl (C4), hydrochloride salt 242.71 Improved solubility due to salt formation; potential CNS targeting.
Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate C12H15NO3 Ethyl ester (C8) 221.25 Ester group may reduce bioavailability; discontinued due to stability issues.
2-(2-Benzyl-3-oxo-2,3,4,5-tetrahydrobenz[f][1,4]oxazepin-4-yl)-N-[2-(4-pyridyl)ethyl]acetamide C27H28N4O3 Benzyl (C2), pyridyl-ethyl acetamide (C4) ~456.54 Pyridyl group enhances hydrogen bonding; used in kinase inhibition studies.

Functional and Pharmacological Insights

  • Thiophene vs. Pyridyl/Aminoethyl Substituents: The thiophene group in the target compound may confer distinct binding interactions compared to pyridyl () or aminoethyl () substituents. Thiophene’s sulfur atom and aromaticity could enhance interactions with hydrophobic pockets in enzymes or receptors, as seen in thieno-pyrimidinone derivatives ().
  • Methoxy vs. Ester Groups : The methoxy substituent (target compound) likely improves metabolic stability compared to the ester group in , which is prone to hydrolysis.
  • Biological Activity : Compounds with the 1,4-benzoxazepine scaffold, such as TPOP146 (), demonstrate bromodomain inhibitory activity. The target compound’s thiophen-ethyl group may optimize steric and electronic complementarity in similar targets.

Biological Activity

9-Methoxy-4-[1-(thiophen-2-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a compound belonging to the class of benzoxazepines, which are characterized by their diverse biological activities. This compound's unique structure includes a methoxy group and a thiophenyl substituent, which contribute to its potential therapeutic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparison with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name 9-methoxy-4-(1-thiophen-2-ylethyl)-5H-1,4-benzoxazepin-3-one
Molecular Formula C16H17NO3S
Molecular Weight 303.37 g/mol
CAS Number 1396869-03-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that benzoxazepines can modulate receptor functions and inhibit various enzyme activities. For instance, studies have shown that certain benzoxazepines achieve potent suppression of IL-17 release in human T-helper 17 (TH17) cells through an induced-fit binding mode to the nuclear receptor RORγt . This mechanism highlights the potential anti-inflammatory properties of the compound.

Antimicrobial Activity

Preliminary studies suggest that compounds in the benzoxazepine class exhibit antimicrobial properties. The presence of the thiophenyl group may enhance these effects by increasing lipophilicity and facilitating membrane penetration.

Anticancer Properties

Research has also indicated potential anticancer activity for benzoxazepines. The mechanism may involve apoptosis induction in cancer cells and inhibition of tumor growth through modulation of signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects

Benzoxazepines are being explored for their neuroprotective effects. They may act on neurotransmitter systems or reduce oxidative stress in neuronal cells.

Case Studies

  • Study on IL-17 Suppression
    • Objective : To evaluate the effects of benzoxazepines on IL-17 release.
    • Findings : Significant suppression of IL-17 was observed in TH17 cells treated with specific benzoxazepine derivatives, indicating potential for treating autoimmune conditions .
  • Anticancer Activity Assessment
    • Objective : To assess the cytotoxic effects of 9-methoxy derivatives on various cancer cell lines.
    • Findings : The compound demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, it is useful to compare it with other related benzoxazepine derivatives:

CompoundStructural FeaturesBiological Activity
4,5-Dihydro-1,4-benzoxazepin-3(2H)-oneLacks methoxy and thienyl groupsReduced biological activity
9-Methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-oneLacks thienyl substituentModerate activity
4-[1-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-oneLacks methoxy groupAltered reactivity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-methoxy-4-[1-(thiophen-2-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of benzoxazepinone derivatives typically involves cyclization of precursors such as substituted phenylacetic acid derivatives under acidic conditions. For example, cyclization in toluene or acetic acid at elevated temperatures (80–120°C) with catalysts like polyphosphoric acid (PPA) is common . The thiophene-ethyl moiety may be introduced via nucleophilic substitution or Friedel-Crafts alkylation, requiring anhydrous conditions and catalysts such as AlCl₃. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound, with yields highly dependent on stoichiometric control of the thiophene-containing intermediate .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer : Confirm the structure using:

  • NMR : Analyze methoxy (δ ~3.8 ppm in ¹H NMR) and carbonyl (δ ~170–175 ppm in ¹³C NMR) signals. The thiophene protons appear as distinct multiplets (δ 6.8–7.5 ppm) .
  • X-ray crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation) resolves the benzoxazepine ring conformation and substituent orientation. For example, similar benzothiazepinones show dihedral angles of 10–15° between aromatic and heterocyclic rings .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Screen for activity using:

  • In vitro kinase assays : Target kinases implicated in inflammation or cancer (e.g., MAPK, PI3K) at 1–10 µM concentrations.
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Advanced Research Questions

Q. How can synthetic scalability challenges (e.g., low yields in cyclization steps) be addressed for this compound?

  • Methodological Answer : Optimize via:

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer during cyclization, reducing side reactions. For example, a residence time of 30–60 minutes at 100°C in acetic acid increases yields by 15–20% compared to batch methods .
  • Alternative catalysts : Replace PPA with eco-friendly catalysts like zeolites or ionic liquids to enhance regioselectivity .
  • DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between temperature, solvent polarity, and catalyst loading .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Investigate discrepancies by:

  • Assay validation : Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays).
  • Solubility checks : Use dynamic light scattering (DLS) to confirm compound dissolution in assay buffers. Poor solubility may lead to false negatives .
  • Metabolite profiling : LC-MS/MS to identify active metabolites in cell-based assays that may not form in cell-free systems .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for the thiophene-ethyl substituent?

  • Methodological Answer :

  • Analog synthesis : Replace the thiophene group with furan, pyrrole, or substituted phenyl rings to probe electronic/steric effects.
  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., GPCRs or ion channels). For example, thiophene’s sulfur may form π-S interactions with aromatic residues .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity using regression models .

Q. What experimental precautions are required to ensure compound stability during long-term biological studies?

  • Methodological Answer :

  • Storage conditions : Store at –20°C under argon in amber vials to prevent oxidation of the methoxy and thiophene groups.
  • Degradation monitoring : Perform periodic HPLC-UV checks (e.g., C18 column, acetonitrile/water mobile phase) to detect hydrolysis of the lactam ring .
  • Matrix effects : In cell-based assays, pre-test compound stability in culture media (e.g., DMEM + 10% FBS) for 24–48 hours .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between cancer cell lines and non-cancerous cells?

  • Methodological Answer :

  • Mechanistic studies : Perform transcriptomics (RNA-seq) to identify differentially expressed genes in responsive vs. resistant cells.
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to detect unintended kinase inhibition in non-cancer cells .
  • Apoptosis assays : Combine Annexin V/PI staining with caspase-3 activation assays to confirm selective apoptosis in cancer cells .

Therapeutic Potential & Mechanisms

Q. What in vivo models are appropriate for validating its anti-inflammatory or neuroprotective effects?

  • Methodological Answer :

  • Murine models : Use LPS-induced inflammation (e.g., paw edema) or MPTP-induced Parkinson’s disease models. Administer 10–50 mg/kg (oral/i.p.) and measure cytokine levels (ELISA) or dopamine metabolites (HPLC) .
  • BBB permeability : Assess brain penetration via LC-MS quantification after intravenous administration .

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